5,5,5-trichloro-N-(furan-2-ylmethyl)pentane-1-sulfonamide
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Description
Scientific Research Applications
Corrosion Inhibition
Metal Corrosion Inhibition
Furan derivatives, including those with sulfonamide groups, have been studied for their potential as corrosion inhibitors for metals. For example, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) has been tested as an inhibitor for mild steel corrosion in acidic solutions. These compounds show promise due to their ability to form a protective film on the metal surface, significantly reducing the rate of corrosion. This application is particularly relevant in industrial settings where metal components are exposed to corrosive environments (Hari Kumar Sappani & S. Karthikeyan, 2014).
Synthesis of Anti-inflammatory Agents
Anti-inflammatory Agent Synthesis
Research into furan and sulfonamide compounds includes the development of new synthetic pathways to create anti-inflammatory agents. Novel synthesis methods have been described for compounds such as 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, showcasing the versatility of these chemical structures in pharmaceutical chemistry (F. J. Urban et al., 2003).
Advanced Materials and Green Chemistry
Sustainable Synthesis and Materials Science
The exploration of sulfonamide-based compounds extends into the realm of green chemistry and materials science. For instance, the development of efficient and environmentally benign methods for synthesizing various N-aryl and N-alkyl sulfonamides showcases the potential for these compounds in creating sustainable chemical processes and products. Such advancements are crucial for reducing the environmental impact of chemical manufacturing (A. Massah et al., 2012).
Analytical Chemistry Applications
Determination in Biological Samples
The analytical application of sulfonamide derivatives includes methodologies for detecting sulfonamide antibiotics in biological samples, such as bovine milk. Techniques utilizing smartphone-based digital images for the quantification of total sulfonamides represent innovative approaches to food safety and pharmaceutical analysis, demonstrating the adaptability of furan and sulfonamide chemistry in modern analytical contexts (L. Maroubo et al., 2021).
Properties
IUPAC Name |
5,5,5-trichloro-N-(furan-2-ylmethyl)pentane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl3NO3S/c11-10(12,13)5-1-2-7-18(15,16)14-8-9-4-3-6-17-9/h3-4,6,14H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCBWWOESPGWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)CCCCC(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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